molecular formula C24H30FN3O7 B13862332 N-Boc Gatifloxacin N-Oxide

N-Boc Gatifloxacin N-Oxide

Cat. No.: B13862332
M. Wt: 491.5 g/mol
InChI Key: DLXQPHMNMSCWQK-UHFFFAOYSA-N
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Description

N-Boc Gatifloxacin N-Oxide is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is primarily used as an intermediate in the synthesis of other chemical entities and is known for its role in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc Gatifloxacin N-Oxide typically involves the protection of the amino group of Gatifloxacin with a Boc (tert-butoxycarbonyl) group, followed by oxidation. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Boc Gatifloxacin N-Oxide undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction back to Gatifloxacin or other derivatives.

    Substitution: Replacement of functional groups to form new compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Gatifloxacin, which can be used for further chemical modifications or as intermediates in drug synthesis .

Scientific Research Applications

N-Boc Gatifloxacin N-Oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological systems and potential therapeutic effects.

    Medicine: Investigated for its role in the development of new antibiotics and antimicrobial agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-Boc Gatifloxacin N-Oxide is primarily related to its parent compound, Gatifloxacin. Gatifloxacin exerts its effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. This inhibition leads to the disruption of bacterial DNA processes, resulting in bactericidal activity .

Comparison with Similar Compounds

Similar Compounds

    Gatifloxacin: The parent compound, used as an antibiotic.

    N-Desmethyl Gatifloxacin: A metabolite of Gatifloxacin.

    Gatifloxacin N-Oxide: Another derivative of Gatifloxacin.

Uniqueness

N-Boc Gatifloxacin N-Oxide is unique due to its Boc-protected amino group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in medicinal chemistry.

Properties

Molecular Formula

C24H30FN3O7

Molecular Weight

491.5 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxidopiperazin-1-ium-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C24H30FN3O7/c1-13-12-28(33,9-8-26(13)23(32)35-24(2,3)4)19-17(25)10-15-18(21(19)34-5)27(14-6-7-14)11-16(20(15)29)22(30)31/h10-11,13-14H,6-9,12H2,1-5H3,(H,30,31)

InChI Key

DLXQPHMNMSCWQK-UHFFFAOYSA-N

Canonical SMILES

CC1C[N+](CCN1C(=O)OC(C)(C)C)(C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-]

Origin of Product

United States

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